molecular formula C4H9NO2S2 B13455543 N-(thietan-3-yl)methanesulfonamide CAS No. 2143492-08-2

N-(thietan-3-yl)methanesulfonamide

Cat. No.: B13455543
CAS No.: 2143492-08-2
M. Wt: 167.3 g/mol
InChI Key: IMOFNIVOVHIYLY-UHFFFAOYSA-N
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Description

N-(thietan-3-yl)methanesulfonamide is a sulfur-containing heterocyclic compound. It features a four-membered thietane ring, which is a type of thiaheterocycle. The presence of sulfur in the ring structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(thietan-3-yl)methanesulfonamide can be synthesized through the alkylation of sulfonamides with 2-chloromethylthiirane. This reaction typically occurs in the presence of a base, such as potassium hydroxide (KOH), in an aqueous medium . The reaction involves the thiirane-thietane rearrangement, leading to the formation of the thietane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes involving the use of 2-chloromethylthiirane and sulfonamides can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Mechanism of Action

The mechanism of action of N-(thietan-3-yl)methanesulfonamide involves its interaction with molecular targets through its sulfur-containing ring. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity . Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .

Properties

CAS No.

2143492-08-2

Molecular Formula

C4H9NO2S2

Molecular Weight

167.3 g/mol

IUPAC Name

N-(thietan-3-yl)methanesulfonamide

InChI

InChI=1S/C4H9NO2S2/c1-9(6,7)5-4-2-8-3-4/h4-5H,2-3H2,1H3

InChI Key

IMOFNIVOVHIYLY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CSC1

Origin of Product

United States

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